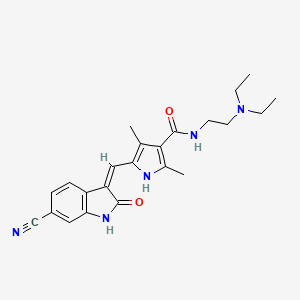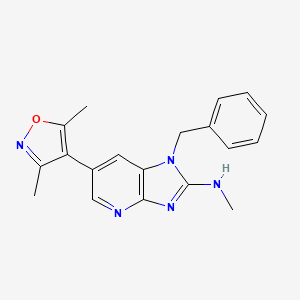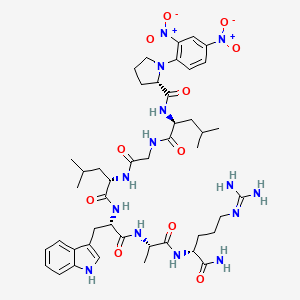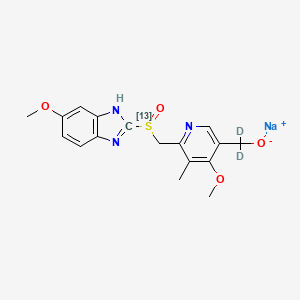![molecular formula C17H30N4O6 B12368102 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Riboflavin, also known as vitamin B2, is a yellow, water-soluble organic compound that is essential for various biological functions. It is naturally present in foods such as milk, eggs, leafy vegetables, and organ meats like liver and kidney. Riboflavin plays a crucial role in energy production, cellular function, growth, and development. It is a key component of two major coenzymes, flavin mononucleotide and flavin adenine dinucleotide, which are involved in numerous metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Riboflavin can be synthesized chemically through a multi-step process. One common method involves the condensation of 3,4-dimethylaniline with ribose to form a ribityl derivative, which is then cyclized to produce riboflavin. The reaction conditions typically involve acidic or basic catalysts and controlled temperatures to ensure proper formation of the isoalloxazine ring .
Industrial Production Methods: Industrial production of riboflavin is primarily achieved through fermentation using microorganisms such as Ashbya gossypii, Candida famata, and Bacillus subtilis. These microorganisms are genetically engineered to enhance riboflavin production. The fermentation process is cost-effective and environmentally friendly compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Riboflavin undergoes various chemical reactions, including oxidation, reduction, and photodegradation. It is an excellent photosensitizer and can generate reactive oxygen species when exposed to light, leading to the formation of lumichrome and lumiflavin .
Common Reagents and Conditions:
Oxidation: Riboflavin can be oxidized using potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: It can be reduced to its leuco form using reducing agents like sodium dithionite.
Photodegradation: Exposure to ultraviolet or visible light leads to the breakdown of riboflavin into lumichrome and lumiflavin.
Major Products: The major products formed from these reactions include flavin mononucleotide, flavin adenine dinucleotide, lumichrome, and lumiflavin .
Applications De Recherche Scientifique
Riboflavin has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in various photochemical reactions.
Biology: Riboflavin is essential for cellular respiration and energy production.
Industry: Riboflavin is used in the fortification of foods and as a colorant in various products.
Mécanisme D'action
Riboflavin exerts its effects by acting as a precursor to flavin mononucleotide and flavin adenine dinucleotide, which are essential coenzymes in redox reactions. These coenzymes participate in the electron transport chain, playing a critical role in cellular respiration and energy production. Riboflavin also helps in the metabolism of fats, drugs, and steroids .
Comparaison Avec Des Composés Similaires
Riboflavin is part of the vitamin B complex, which includes other vitamins like thiamine (vitamin B1), niacin (vitamin B3), and pyridoxine (vitamin B6). Compared to these vitamins, riboflavin is unique due to its role in forming flavin coenzymes that are crucial for redox reactions. Similar compounds include flavin mononucleotide and flavin adenine dinucleotide, which are derivatives of riboflavin and share similar biochemical functions .
Riboflavin stands out for its photosensitizing properties and its ability to generate reactive oxygen species, making it valuable in photodynamic therapy and other applications .
Propriétés
Formule moléculaire |
C17H30N4O6 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H30N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h7-15,18,22-25H,3-6H2,1-2H3,(H2,19,20,26,27)/t7?,8?,9?,10?,11-,12+,13?,14-,15?/m0/s1 |
Clé InChI |
LXNWHONSMYYPBF-LTRAWIFKSA-N |
SMILES isomérique |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)CC(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)


![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)







![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
